molecular formula C5H8NO2S3- B12348493 (1,1-Dioxidotetrahydrothiophen-3-yl)carbamodithioate

(1,1-Dioxidotetrahydrothiophen-3-yl)carbamodithioate

Cat. No.: B12348493
M. Wt: 210.3 g/mol
InChI Key: UEKOYEYXLALUCZ-UHFFFAOYSA-M
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Description

Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dithiocarbamate group attached to a 1,1-dioxothiolan ring, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate typically involves the reaction of 1,1-dioxothiolan-3-ylamine with carbon disulfide in the presence of a base, followed by the addition of potassium hydroxide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiocarbamate group to thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dithiocarbamate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

Scientific Research Applications

Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism by which Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The dithiocarbamate group can chelate metal ions, inhibit enzyme activity, and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate
  • 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
  • (1,1-dioxothiolan-3-yl)carbamodithioic acid

Uniqueness

Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other dithiocarbamate derivatives. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C5H8NO2S3-

Molecular Weight

210.3 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)carbamodithioate

InChI

InChI=1S/C5H9NO2S3/c7-11(8)2-1-4(3-11)6-5(9)10/h4H,1-3H2,(H2,6,9,10)/p-1

InChI Key

UEKOYEYXLALUCZ-UHFFFAOYSA-M

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)[S-]

Origin of Product

United States

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